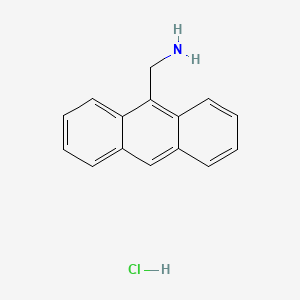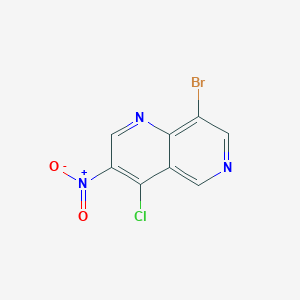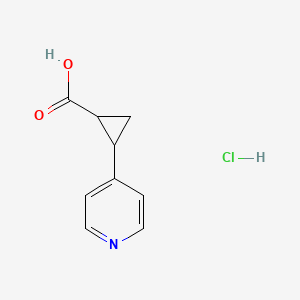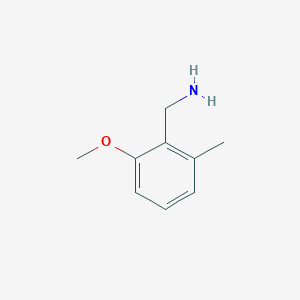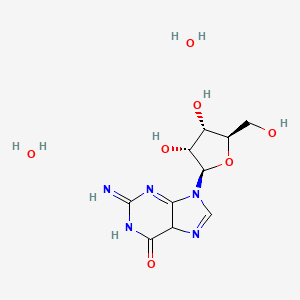![molecular formula C28H54N4O10S B12310621 N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG8-CH2CH2NH2 is a linear heterobifunctional polyethylene glycol (PEG) reagent with biotin and primary amine groups at the ends of the molecular chain. This compound is widely used in biochemical and biotechnological applications due to its ability to bind strongly to streptavidin and avidin through stable amide junctions. The PEG spacer enhances the water solubility, flexibility, and stability of the biotinylated molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-CH2CH2NH2 typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) ester, which reacts with the amine group on the PEG chain to form a stable amide bond. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to prevent degradation of the biotin.
Industrial Production Methods
In industrial settings, the production of Biotin-PEG8-CH2CH2NH2 involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as dialysis, ultrafiltration, and chromatography to remove unreacted starting materials and by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the molecular weight and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with NHS esters, carboxylic acids, and other electrophilic reagents to form amide bonds.
Oxidation and Reduction: The biotin moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions with the amine group.
Carboxylic Acids: React with the amine group to form amide bonds.
Organic Solvents: DMSO and DMF are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The primary product formed from these reactions is a biotinylated molecule with enhanced solubility and stability due to the PEG spacer.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG8-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Facilitates the detection and immobilization of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Wirkmechanismus
The primary mechanism of action of Biotin-PEG8-CH2CH2NH2 involves the strong binding affinity of biotin to streptavidin and avidin. This interaction is highly specific and stable, allowing for the efficient attachment of biotinylated molecules to surfaces or other biomolecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG2-amine: A shorter PEG chain with similar biotinylation properties.
Biotin-PEG4-NHS: Contains an NHS ester for easier coupling reactions.
Biotin-PEG8-alcohol: Similar PEG length but with an alcohol group instead of an amine.
Uniqueness
Biotin-PEG8-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring minimal steric hindrance and enhanced stability.
Eigenschaften
Molekularformel |
C28H54N4O10S |
|---|---|
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34) |
InChI-Schlüssel |
KCEDJIKXCRNXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
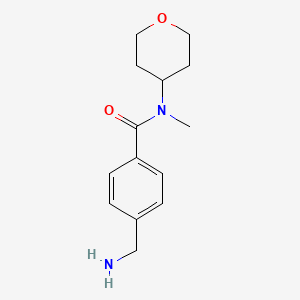
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

